JNK-1-IN-2: A Technical Guide for Researchers
JNK-1-IN-2: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of JNK-1-IN-2, a potent inhibitor of c-Jun N-terminal kinase 1 (JNK1). This document details the methodologies for its synthesis and biological evaluation, and visualizes its mechanism of action within the JNK signaling pathway.
Chemical Structure and Properties
JNK-1-IN-2, also referred to as compound c6 in its discovery publication, is a small molecule inhibitor belonging to the pyrimidine-2,4-diamine class.[1] Its chemical structure is depicted below.
Chemical Structure:
Physicochemical and Biological Properties:
A summary of the key physicochemical and biological properties of JNK-1-IN-2 is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₇N₇O | [1] |
| Molecular Weight | 429.52 g/mol | [1] |
| IC₅₀ (JNK1) | 33.5 nM | [1][2] |
| IC₅₀ (JNK2) | 112.9 nM | [2] |
| IC₅₀ (JNK3) | 33.2 nM | [2] |
| Mechanism of Action | Inhibition of c-Jun phosphorylation | [2] |
Experimental Protocols
Synthesis of JNK-1-IN-2 (Compound c6)
The synthesis of JNK-1-IN-2 is achieved through a concise two-step process as outlined in the initial discovery paper.[1]
Step 1: Synthesis of Intermediate 1
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A mixture of 2,4-dichloropyrimidine and the corresponding aniline derivative is dissolved in a suitable solvent (e.g., isopropanol).
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A base, such as N,N-diisopropylethylamine (DIPEA), is added to the mixture.
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The reaction is heated to a specified temperature (e.g., 80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.
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Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization or column chromatography to yield Intermediate 1.
Step 2: Synthesis of JNK-1-IN-2 (Compound c6)
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Intermediate 1 is dissolved in a suitable solvent (e.g., dioxane).
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The appropriate amine is added to the solution, followed by a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).
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The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 120 °C) and monitored for completion.
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After the reaction is complete, the mixture is cooled, filtered, and the solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford JNK-1-IN-2.
In Vitro Kinase Inhibition Assay (Z'-LYTE™)
The inhibitory activity of JNK-1-IN-2 against JNK isoforms is determined using a fluorescence-based, coupled-enzyme format such as the Z'-LYTE™ kinase assay.[3][4][5]
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Reagents and Materials:
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Recombinant human JNK1, JNK2, and JNK3 enzymes.
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Fluorescently labeled peptide substrate specific for JNK.
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ATP.
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JNK-1-IN-2 (serially diluted).
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Development reagent (protease).
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Assay buffer.
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384-well assay plates.
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Procedure:
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The kinase reaction is initiated by adding ATP to wells containing the JNK enzyme, the peptide substrate, and varying concentrations of JNK-1-IN-2.
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The reaction is incubated at room temperature for a specified time (e.g., 1 hour).
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The development reagent is added to the wells, which selectively cleaves the unphosphorylated peptide substrate.
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The plate is incubated for another period (e.g., 30 minutes) to allow for the cleavage reaction.
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Fluorescence resonance energy transfer (FRET) is measured using a plate reader. Cleavage of the substrate disrupts FRET, leading to a change in the fluorescence emission ratio.
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The extent of kinase inhibition is calculated based on the fluorescence ratio, and IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
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Kinase Selectivity Profiling (KINOMEscan®)
The selectivity of JNK-1-IN-2 is assessed against a broad panel of kinases using a competition binding assay platform like KINOMEscan®.[3][6]
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Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on the solid support is quantified using qPCR.
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Procedure:
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JNK-1-IN-2 is incubated with a panel of DNA-tagged kinases in the presence of the immobilized ligand.
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After an equilibration period, the unbound components are washed away.
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The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
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The results are typically reported as the percentage of the control (DMSO) or as dissociation constants (Kd) to determine the selectivity profile of the inhibitor.
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Cellular Assay for Inhibition of c-Jun Phosphorylation
The cellular activity of JNK-1-IN-2 is evaluated by its ability to inhibit the phosphorylation of c-Jun, a direct substrate of JNK.
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Cell Culture and Treatment:
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A suitable cell line (e.g., HeLa or A375) is cultured under standard conditions.[3]
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Cells are pre-treated with various concentrations of JNK-1-IN-2 for a specified time (e.g., 1-2 hours).
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JNK signaling is stimulated with an appropriate agonist (e.g., anisomycin or UV radiation).
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Western Blot Analysis:
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After stimulation, cells are lysed, and protein concentrations are determined.
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Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
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The membrane is blocked and then incubated with primary antibodies specific for phospho-c-Jun (Ser63 or Ser73) and total c-Jun.
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After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
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The band intensities are quantified to determine the dose-dependent inhibition of c-Jun phosphorylation by JNK-1-IN-2.
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Signaling Pathways and Experimental Workflows
JNK Signaling Pathway
The c-Jun N-terminal kinases are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is activated by various stress stimuli, leading to the phosphorylation and activation of downstream transcription factors, most notably c-Jun.[3][7]
Caption: The JNK signaling cascade and the inhibitory action of JNK-1-IN-2.
Experimental Workflow for JNK-1-IN-2 Characterization
The characterization of a novel kinase inhibitor like JNK-1-IN-2 typically follows a structured workflow, from initial biochemical screening to cellular activity validation.
References
- 1. Synthesis-accessibility-oriented design of c-Jun N-terminal kinase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - US [thermofisher.com]
- 6. chayon.co.kr [chayon.co.kr]
- 7. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]
